P2X3 Receptor Antagonism: Structural Class Potency Context
The target compound belongs to a chemical series disclosed as P2X3 receptor inhibitors. The patent broadly claims 1,3-thiazol-2-yl substituted benzamides as P2X3 antagonists, with exemplified compounds showing IC50 values in the low nanomolar range in a FLIPR-based calcium flux assay using human P2X3-transfected 1321N1 astrocytoma cells [1]. However, specific quantitative IC50 data for CAS 391867-66-6 is not disclosed in the patent; its potency must be inferred from the class. Importantly, the diisobutylsulfamoyl group is a defining structural feature, as smaller alkylsulfamoyl analogs (e.g., dimethylsulfamoyl) typically exhibit reduced potency or altered physicochemical properties.
| Evidence Dimension | P2X3 receptor calcium flux inhibition (FLIPR assay) |
|---|---|
| Target Compound Data | Not individually reported in public domain |
| Comparator Or Baseline | Unsubstituted thiazole analog or dimethylsulfamoyl analog: not individually reported |
| Quantified Difference | N/A – direct comparator data unavailable |
| Conditions | Human P2X3-transfected 1321N1 cells, FLIPR calcium 5 dye, agonist: α,β-meATP |
Why This Matters
Without direct quantitative data, the procurement decision relies on the structural uniqueness of the diisobutylsulfamoyl motif within the P2X3 patent space, which may translate into a distinct selectivity profile; requesting vendor-provided IC50 data against P2X3 and related P2X subtypes is advised.
- [1] EP3230281B1, 1,3-thiazol-2-yl substituted benzamides, Bayer Aktiengesellschaft, filed 2015-12-07, published 2017-10-18. View Source
